

Synthesis of 8-Acetyl-7-methoxycoumarin: A Detailed Laboratory Protocol

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Compound of Interest

Compound Name: 8-Acetyl-7-methoxycoumarin

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This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of **8-Acetyl-7-methoxycoumarin**, a valuable coumarin derivative with applications in medicinal chemistry and drug development. The synthesis is presented as a four-step process, commencing with the Pechmann condensation to construct the coumarin core, followed by acetylation, a Fries rearrangement to introduce the acetyl group, and concluding with methylation to yield the final product.

Data Summary

The following table summarizes key quantitative data for the starting materials, intermediates, and the final product involved in the synthesis of **8-Acetyl-7-methoxycoumarin**.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Typical Yield (%)
Resorcinol	C ₆ H ₆ O ₂	110.11	110-112	-
Ethyl acetoacetate	C ₆ H ₁₀ O ₃	130.14	-18	-
7-Hydroxy-4-methylcoumarin	C ₁₀ H ₈ O ₃	176.17	185-188	80-95 ^[1]
7-Acetoxy-4-methylcoumarin	C ₁₂ H ₁₀ O ₄	218.21	150-152	~90
8-Acetyl-7-hydroxy-4-methylcoumarin	C ₁₂ H ₁₀ O ₄	218.21	168-172 ^[2]	~50-60
8-Acetyl-7-methoxycoumarin	C ₁₂ H ₁₀ O ₄	218.21	Not Reported	>90 (estimated)

Experimental Protocols

Part 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol outlines the synthesis of the initial coumarin scaffold from resorcinol and ethyl acetoacetate.

Materials:

- Resorcinol (10.0 g, 90.8 mmol)
- Ethyl acetoacetate (11.4 mL, 90.8 mmol)
- Concentrated Sulfuric Acid (H₂SO₄, 50 mL)
- Ice

- Distilled water
- Ethanol

Procedure:

- In a 250 mL beaker, cool 50 mL of concentrated sulfuric acid to below 10°C in an ice bath.
- Slowly add a pre-mixed solution of resorcinol (10.0 g) and ethyl acetoacetate (11.4 mL) to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 10°C.
- After the addition is complete, allow the reaction mixture to stand at room temperature for 18-24 hours.
- Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
- A solid precipitate of 7-hydroxy-4-methylcoumarin will form.
- Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.
- Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin. Dry the product in a desiccator.

Part 2: Synthesis of 7-Acetoxy-4-methylcoumarin (Acetylation)

This step involves the protection of the hydroxyl group of 7-hydroxy-4-methylcoumarin via acetylation.

Materials:

- 7-Hydroxy-4-methylcoumarin (from Part 1)
- Acetic anhydride
- Pyridine

Procedure:

- In a round-bottom flask, suspend the dried 7-hydroxy-4-methylcoumarin in acetic anhydride.
- Add a few drops of pyridine as a catalyst.
- Heat the mixture under reflux for 2-3 hours.
- Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water with stirring.
- The acetylated product, 7-acetoxy-4-methylcoumarin, will precipitate out.
- Collect the solid by vacuum filtration, wash with cold water, and dry. This product is often used in the next step without further purification.

Part 3: Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin (Fries Rearrangement)

This protocol describes the rearrangement of the acetyl group to the C-8 position of the coumarin ring.

Materials:

- 7-Acetoxy-4-methylcoumarin (from Part 2)
- Anhydrous Aluminum Chloride (AlCl_3)
- Nitrobenzene (as solvent, optional)
- Concentrated Hydrochloric Acid (HCl)
- Ice

Procedure:

- In a three-necked flask equipped with a mechanical stirrer and a calcium chloride guard tube, place anhydrous aluminum chloride.

- Add 7-acetoxy-4-methylcoumarin to the flask.
- Heat the mixture in an oil bath to 160-170°C for 2-3 hours with constant stirring.[3] The reaction can also be carried out in a solvent like nitrobenzene at a lower temperature.
- Allow the reaction mixture to cool to room temperature.
- Carefully decompose the reaction complex by adding crushed ice and concentrated hydrochloric acid.
- The product, 8-acetyl-7-hydroxy-4-methylcoumarin, will precipitate.
- Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or aqueous ethanol to obtain the pure product.

Part 4: Synthesis of 8-Acetyl-7-methoxycoumarin (O-Methylation)

This final step involves the methylation of the hydroxyl group to yield the target compound.

Materials:

- 8-Acetyl-7-hydroxy-4-methylcoumarin (from Part 3)
- Anhydrous Potassium Carbonate (K_2CO_3)
- Dimethyl Sulfate ($(CH_3)_2SO_4$)
- Acetone (dry)

Procedure:

- In a round-bottom flask, dissolve 8-acetyl-7-hydroxy-4-methylcoumarin in dry acetone.
- Add anhydrous potassium carbonate to the solution.
- Stir the mixture at room temperature for 30 minutes.

- Slowly add dimethyl sulfate dropwise to the stirring suspension.
- After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, filter off the potassium carbonate.
- Evaporate the acetone from the filtrate under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **8-acetyl-7-methoxycoumarin**.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

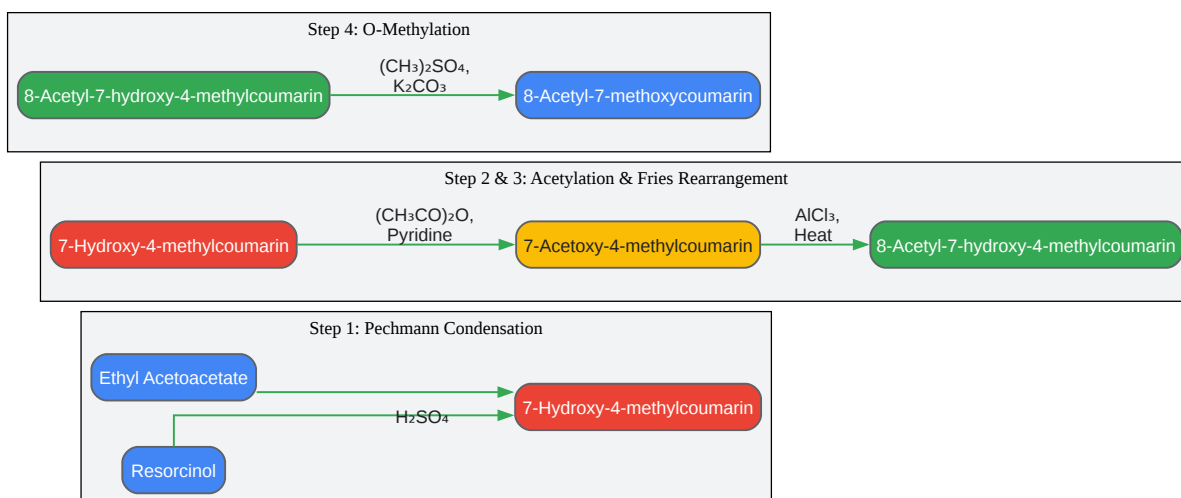
Visualizations

The following diagrams illustrate the overall synthetic workflow and the key chemical transformations.



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Caption: Synthetic workflow for **8-Acetyl-7-methoxycoumarin**.



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